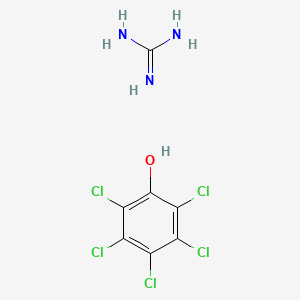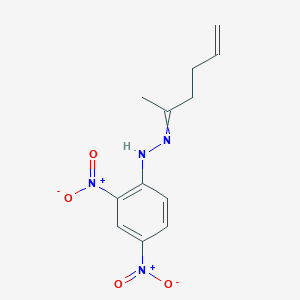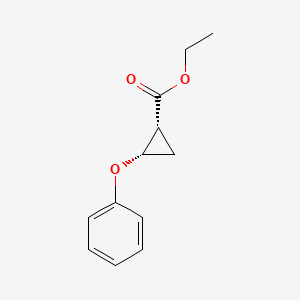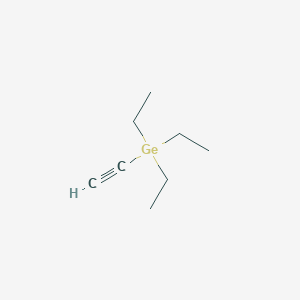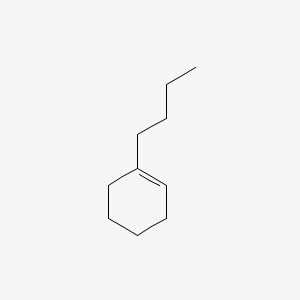![molecular formula C12H28O2S2Sn B14737512 Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis- CAS No. 3026-81-1](/img/structure/B14737512.png)
Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is a chemical compound with the molecular formula C14H30O2S2Sn It is a derivative of ethanol where the hydrogen atoms are replaced by a dibutylstannylene group and thio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- typically involves the reaction of dibutyltin dichloride with thiol-containing ethanol derivatives. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OH→Bu2Sn(SCH2CH2OH)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dibutylstannylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- involves its interaction with various molecular targets. The dibutylstannylene group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The thio groups can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-[(1-methylethylidene)bis(thio)]bis-
- Ethanol, 2,2’-[(propane-2,2-diylbis(sulfanediyl))diethanol]
Uniqueness
Ethanol, 2,2’-[(dibutylstannylene)bis(thio)]bis- is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
3026-81-1 |
|---|---|
Fórmula molecular |
C12H28O2S2Sn |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
2-[dibutyl(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/2C4H9.2C2H6OS.Sn/c2*1-3-4-2;2*3-1-2-4;/h2*1,3-4H2,2H3;2*3-4H,1-2H2;/q;;;;+2/p-2 |
Clave InChI |
ZFWGNAOKHGCBSE-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCO)SCCO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


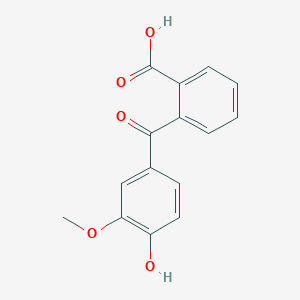
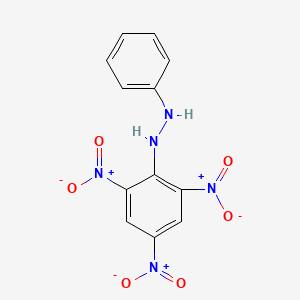
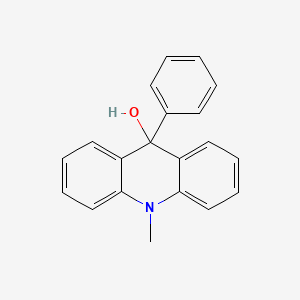

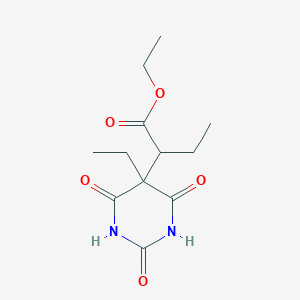
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
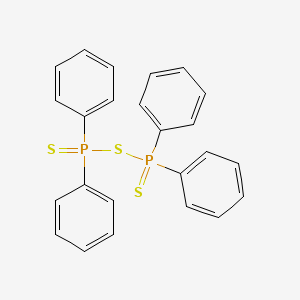
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
